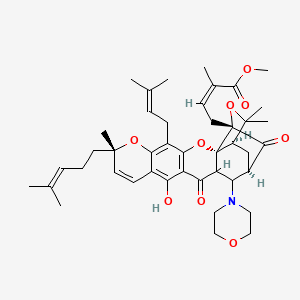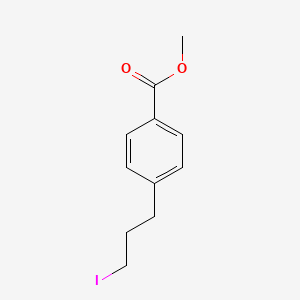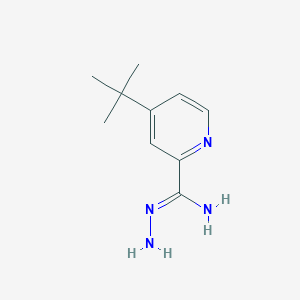![molecular formula C13H20O3 B15232701 Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)
Methyl 9-oxospiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-oxospiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.3 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-oxospiro[5.5]undecane-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diketone precursor in the presence of a base, followed by esterification . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the cyclization process.
Solvent: Organic solvents such as dichloromethane or toluene.
Catalysts: Bases like sodium hydroxide or potassium carbonate to promote the cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-oxospiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 9-oxospiro[5.5]undecane-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 9-oxospiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-oxospiro[5.5]undecane-9-carboxylate
- 1-oxa-9-azaspiro[5.5]undecane derivatives
- Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate
Uniqueness
Methyl 9-oxospiro[5.5]undecane-3-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
methyl 3-oxospiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-16-12(15)10-2-6-13(7-3-10)8-4-11(14)5-9-13/h10H,2-9H2,1H3 |
InChI Key |
JKZCDOFNRHERNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)

![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)

![2-[trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid](/img/structure/B15232702.png)

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
